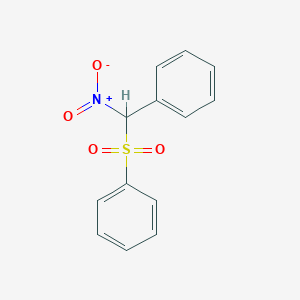

alpha-Nitrobenzyl phenyl sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21272-78-6 |

|---|---|

Molecular Formula |

C13H11NO4S |

Molecular Weight |

277.30 g/mol |

IUPAC Name |

[benzenesulfonyl(nitro)methyl]benzene |

InChI |

InChI=1S/C13H11NO4S/c15-14(16)13(11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,13H |

InChI Key |

NXYDACGBBYORBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

The Strategic Role of Sulfone Functional Groups in Organic Chemistry

The sulfonyl group (-SO2-), the defining feature of sulfones, is a versatile functional group in organic chemistry. nih.govwikipedia.org Its strong electron-withdrawing nature significantly influences the reactivity of adjacent atoms, making sulfones valuable intermediates in a wide array of chemical reactions. nih.govnih.gov

Sulfones are recognized for their ability to act as "chemical chameleons" due to the diverse reactivity they exhibit under different conditions. nih.gov The reactivity can be fine-tuned, allowing the sulfone to behave as an electrophile, a nucleophile, or even participate in radical processes. nih.gov This adaptability has led to their widespread use in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. nih.gov

One of the most prominent applications of sulfones is in olefination reactions, particularly the Julia olefination and its modifications. sci-hub.sewikipedia.orgyoutube.com In these reactions, sulfones are converted into alkenes, which are fundamental building blocks in organic synthesis. wikipedia.orgyoutube.com The sulfone group can also serve as a directing group in asymmetric reactions, facilitating the synthesis of specific stereoisomers of chiral molecules. nih.gov Furthermore, the sulfone moiety can be removed under reductive conditions, adding to its utility as a transient activating group. wikipedia.org

The Significance of Nitrobenzyl Moieties in Synthetic Design

The nitrobenzyl group, another key component of alpha-nitrobenzyl phenyl sulfone, is also of considerable importance in synthetic organic chemistry. The presence of the nitro group, a strong electron-withdrawing group, significantly impacts the electronic properties of the benzyl (B1604629) ring and the benzylic position. mdpi.com

A particularly noteworthy feature of certain nitrobenzyl derivatives, especially ortho-nitrobenzyl compounds, is their photosensitivity. mdpi.comnih.gov This property allows for the use of light to induce chemical transformations, a technique that offers high spatiotemporal control and is often compatible with sensitive functional groups. nih.gov While this compound itself is not an ortho-nitrobenzyl derivative, the electronic influence of the nitro group on the benzylic position is a crucial aspect of its reactivity.

The nitrobenzyl moiety can be involved in various synthetic transformations. For instance, the nitro group can be reduced to an amine, providing a pathway to a different class of compounds. The benzylic position is also activated, making it susceptible to a range of nucleophilic substitution and condensation reactions.

Positioning Alpha Nitrobenzyl Phenyl Sulfone As a Key Synthon for Diverse Transformations

Synthesis of this compound through Nucleophilic Aromatic Substitution Strategies

The formation of the carbon-carbon bond between the nitroaromatic ring and the sulfone-bearing alkyl group is a critical step. Nucleophilic substitution strategies, particularly the Vicarious Nucleophilic Substitution (VNS), are prominent methods for achieving this transformation.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitroarenes with Alpha-Haloalkyl Phenyl Sulfones

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-C bond formation and alkylation of electron-deficient aromatic rings, such as nitroarenes. nih.govorganic-chemistry.org This reaction allows for the direct replacement of a hydrogen atom on the nitroaromatic ring, typically in a position ortho or para to the nitro group, by a carbanion. jchemrev.com

The reaction is highly sensitive to steric factors. For instance, carbanions derived from secondary α-haloalkyl aryl sulfones can react at both ortho and para positions, while tertiary carbanions typically react exclusively at the para position. acs.org VNS is generally faster than conventional SNAr reactions of halonitroarenes, except when fluorine is the leaving group at the ortho or para position. nih.gov

| Nitroarene | Carbanion Precursor | Base/Solvent | Position of Substitution | Reference |

|---|---|---|---|---|

| Nitrobenzene | Chloromethyl phenyl sulfone | KOH / DMSO | ortho and para | jchemrev.com |

| p-Chloronitrobenzene | Chloromethyl phenyl sulfone | Base | ortho (to NO2) | acs.org |

| 4-Substituted Nitroarenes | α-Haloalkyl phenyl sulfone | Base | ortho (to NO2) | nih.gov |

| 2- and 3-Substituted Nitroarenes | α-Haloalkyl phenyl sulfone | Base | ortho and para (mixture) | nih.gov |

Preparation via Reaction of Nitrobenzyl Sulfones with Nitronate Anions

The alkylation of nitronate anions (the conjugate bases of nitroalkanes) with electrophiles is a fundamental C-C bond-forming reaction. However, simple alkyl halides typically lead to predominant O-alkylation, yielding carbonyl compounds after decomposition of the resulting nitronic esters. dntb.gov.ua

A notable exception to this trend occurs with electrophiles such as ortho- or para-nitrobenzyl chlorides. These compounds react preferentially at the carbon atom of the nitronate anion to yield the C-alkylated product. dntb.gov.ua This distinct reactivity is attributed to a single electron transfer (SET) mechanism, designated SRN1, initiated by the electron transfer from the nitronate anion to the electron-deficient nitroaromatic system. dntb.gov.ua While this demonstrates a pathway for joining nitrobenzyl moieties to nitroalkane-derived carbons, the direct use of a nitrobenzyl sulfone as the electrophile in this specific reaction with a nitronate anion is not extensively documented in the reviewed literature. A more common approach involves the reaction of 4-nitrobenzyl bromide with sodium phenylsulfinate to produce 4-nitrobenzyl phenyl sulfone. researchgate.net

General Synthetic Routes to Phenyl Sulfone Precursors

The synthesis of this compound relies on the availability of key precursors, namely phenyl sulfones, α-halo sulfones, and vinyl phenyl sulfones. The following sections outline the standard methodologies for preparing these essential intermediates.

Oxidation of Sulfides to Sulfones

The oxidation of sulfides is the most direct and common method for the preparation of sulfones. jchemrev.comcivilica.com This transformation can be achieved using a wide variety of oxidizing agents. While selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) can be challenging, further oxidation to the corresponding sulfone is often more straightforward. dntb.gov.ua

Hydrogen peroxide (H₂O₂) is a widely used oxidant, often in conjunction with a catalyst, due to its environmental compatibility, as the primary byproduct is water. nih.govresearchgate.net Catalytic systems employing metals like tungsten, molybdenum, vanadium, or manganese can enhance the efficiency and selectivity of the oxidation. dntb.gov.uaorganic-chemistry.org For instance, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% H₂O₂. organic-chemistry.org Other reagents, such as potassium permanganate (B83412) (KMnO₄) and Selectfluor, are also effective for this transformation. organic-chemistry.org

| Oxidizing Agent/System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| H₂O₂ / Niobium Carbide | Aryl/Alkyl Sulfides | Sulfones | Efficient, reusable catalyst | organic-chemistry.org |

| Urea-hydrogen peroxide / Phthalic anhydride (B1165640) | Substituted Sulfides | Sulfones | Metal-free, environmentally benign | organic-chemistry.org |

| Potassium permanganate / MnO₂ | Sulfides | Sulfones | Heterogeneous or solvent-free conditions | organic-chemistry.org |

| Selectfluor / H₂O | Sulfides | Sulfones | Eco-friendly O-source, ambient temperature | organic-chemistry.org |

| H₂O₂ / Acetic Acid | Sulfides | Sulfoxides/Sulfones | Transition-metal-free, selective based on conditions | nih.gov |

Synthesis of Alpha-Halo Sulfones and Alpha-Fluoro Sulfones

Alpha-halo sulfones are crucial reagents, particularly as precursors for the VNS reaction. wikipedia.org They are typically synthesized by the halogenation of a sulfone at the α-position. This is achieved by first deprotonating the sulfone with a strong base, such as butyllithium (B86547) (BuLi), to form an α-sulfonyl carbanion, which is then quenched with an electrophilic halogen source like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). organic-chemistry.org An alternative method involves the direct α-chlorination or α-bromination of alkyl phenyl sulfones using carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (CBrCl₃), respectively, in a mixture of potassium hydroxide (B78521) and t-butanol. nih.gov

The synthesis of α-fluoro sulfones often requires specialized fluorinating agents. Electrophilic fluorination of an α-sulfonyl carbanion is a common strategy. cuny.edunih.gov Reagents like Selectfluor can be used to introduce a fluorine atom alpha to the sulfonyl group. cuny.edu For example, the deprotonation of a sulfone followed by treatment with an electrophilic fluorine source provides a route to α-fluoro sulfones, which are valuable synthons for creating fluorinated olefins via reactions like the Julia-Kocienski olefination. nih.govresearchgate.net

Preparation of Vinyl Phenyl Sulfones

Vinyl phenyl sulfones are versatile intermediates in organic synthesis, acting as Michael acceptors and dienophiles. organic-chemistry.org Several methods exist for their preparation. One common approach is the elimination reaction from a β-substituted sulfone. For instance, dehydrochlorination of 2-chloroethyl phenyl sulfone using a base like diisopropylamine (B44863) can yield phenyl vinyl sulfone. google.com

Another route involves the oxidation of the corresponding phenyl vinyl sulfide. orgsyn.org This precursor can be oxidized using reagents like meta-chloroperbenzoic acid (m-CPBA) for the sulfoxide or more robust conditions like hydrogen peroxide in acetic acid for the sulfone. orgsyn.org Additionally, vinyl sulfones can be synthesized through the reaction of sodium sulfinates with various substrates. This includes reactions with 1,2-dibromoethane (B42909) or direct, often metal-catalyzed, reactions with alkenes or alkynes. organic-chemistry.orgorganic-chemistry.org

Advanced Catalytic and Photochemical Approaches to Substituted Sulfones

Modern organic synthesis has seen a shift towards more efficient and sustainable methods. For the construction of sulfones, this has translated into the development of novel catalytic and photochemical strategies that offer mild reaction conditions, broad substrate scope, and high functional group tolerance.

Palladium-Catalyzed Synthetic Protocols for Sulfone Derivatives

Palladium catalysis has become a cornerstone in the formation of carbon-sulfur bonds. One prominent strategy involves the cross-coupling of aryl or heteroaryl halides with sulfinate salts. This method provides a direct route to a wide array of aryl and heteroaryl sulfones under relatively mild conditions. The practicality of these transformations has been demonstrated in the synthesis of various complex molecules.

A three-component palladium-catalyzed coupling approach offers a convergent route to sulfones. This method unites an organolithium species, an aryl, heteroaryl, or alkenyl (pseudo)halide, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The use of specific ligands, such as electron-poor XantPhos-type ligands, has been shown to significantly improve reaction yields. This approach is notable for its ability to bring together three readily available components to construct diverse sulfone structures.

Furthermore, palladium-catalyzed intramolecular oxidative C-H arylation has been developed for the synthesis of fused biaryl sulfones, known as dibenzothiophene-5,5-dioxides. This method allows for the direct formation of these complex cyclic structures from biaryl and heterobiaryl sulfones.

Palladium catalysis has also been employed in the stereoselective synthesis of allylic sulfones through the hydrosulfonylation of cyclopropenes. This process, which is believed to proceed via a π-allyl palladium intermediate, is compatible with a broad range of cyclopropane (B1198618) derivatives and uses commercially available sodium sulfinates as the sulfonyl source.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / XantPhos-type ligand | Aryl lithium, Aryl/alkenyl halide, DABSO | Diaryl/alkenyl sulfones | researchgate.net |

| [Pd(η³-C₃H₅)Cl]₂ / DPEphos | Benzylic carbonates, Sodium arenesulfinates | Benzylic sulfones | organic-chemistry.org |

| Pd catalyst | Biaryl/heterobiaryl sulfones | Fused biaryl sulfones | nih.gov |

| Pd catalyst | Cyclopropenes, Sodium sulfinates | Allylic sulfones | nih.gov |

Copper-Mediated Sulfone Formation

Copper-catalyzed reactions represent a valuable alternative and complement to palladium-based methods for sulfone synthesis. These reactions often utilize readily available starting materials and can proceed under mild conditions.

One such method is the copper-catalyzed aerobic oxidative C-S bond coupling between thiophenols and aryl-substituted alkenes, which yields (E)-vinyl sulfones. This transformation is advantageous as it uses air as a green oxidant. Kinetic studies have been performed to elucidate the mechanism of this reaction.

Another significant copper-mediated approach is the three-component decarboxylative addition reaction of arylpropiolic acids, a sulfur dioxide surrogate like potassium metabisulfite (B1197395) (K₂S₂O₅), and aryl boronic acids. This method, often catalyzed by a CuBr₂/1,10-phenanthroline system, provides access to vinyl sulfone derivatives and exhibits excellent functional group tolerance.

Furthermore, copper has been utilized in the C(sp²)-H sulfonylation of aldehydes. This is achieved using a transient directing group strategy with catalytic β-alanine, which forms a transient imine that directs the copper-mediated sulfonylation with sulfinate salts. This approach allows for the ortho- or peri-functionalization of a wide range of aromatic and heteroaromatic aldehydes.

| Catalyst System | Reactants | Product Type | Reference |

| Cu catalyst | Thiophenols, Aryl-substituted alkenes | (E)-vinyl sulfones | capes.gov.br |

| CuBr₂ / 1,10-phenanthroline | Arylpropiolic acids, K₂S₂O₅, Aryl boronic acids | Vinyl sulfones | acs.org |

| CuF₂ / β-alanine | Aldehydes, Sulfinate salts | ortho-Sulfonylated benzaldehydes | sigmaaldrich.com |

Photocatalytic Routes to Sulfone Compounds

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under exceptionally mild conditions. In the context of sulfone synthesis, photocatalytic methods offer unique pathways for the generation of sulfonyl radicals and their subsequent reactions.

Recent reviews highlight the growing importance of photocatalysis in the synthesis and functionalization of sulfur(VI)-containing compounds, including sulfones. These methods often rely on the generation of sulfonyl radicals from various precursors such as sulfinates, which have a low oxidation potential. The use of organic photocatalysts is a significant advancement, moving away from more expensive precious metal-based catalysts.

One notable application is the photocatalytic three-component sulfonyl peroxidation of alkenes. This reaction involves N-sulfonyl ketimines and a hydroperoxide, showcasing the ability of photocatalysis to facilitate multi-component reactions. Additionally, photocatalytic methods have been developed for the alkenylation of alkyl bromides with vinyl phenyl sulfones, proceeding through an addition-elimination pathway involving a silyl (B83357) radical.

| Method | Reactants | Key Feature | Reference |

| Photocatalysis | Alkenes, N-sulfonyl ketimines, tert-butyl hydroperoxide | Three-component sulfonyl peroxidation | acs.org |

| Photocatalysis | Alkyl bromides, Vinyl phenyl sulfones | Radical-based alkenylation | organic-chemistry.org |

| Organophotoredox/Hydrogen-bonding co-catalysis | α,β-unsaturated carbonyls, DABSO | Enantioselective sulfonylation | uni.lu |

Base-Promoted and Catalyst-Free Synthesis Methods for Sulfones

While catalytic methods are powerful, base-promoted and catalyst-free approaches offer simplicity and avoid potential metal contamination in the final products. These methods often rely on the inherent reactivity of the starting materials under specific conditions.

A green and catalyst-free approach for the synthesis of β-keto sulfones has been developed. This reaction involves aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate (DABSO), and silyl enol ethers. The reaction proceeds efficiently at room temperature, initiated by the formation of a sulfonyl radical from the diazonium salt and DABSO.

The synthesis of vinyl sulfones from sodium sulfinates and 1,2-dibromides can also be achieved in the absence of a catalyst, typically yielding the (E)-isomer as the major product. Furthermore, a catalyst-free alkylation of sulfinic acids with allylic and benzylic sulfonamides has been reported, where the cleavage of the C-N bond occurs at room temperature.

Stereoselective and Enantioselective Synthesis of Alpha-Substituted Phenyl Sulfones

The development of methods for the stereoselective and enantioselective synthesis of alpha-substituted phenyl sulfones is of great importance, as the stereochemistry at the alpha-carbon can have a profound impact on the biological activity of the molecule.

The enantioselective Michael addition of α-substituted nitrophosphonates to vinyl sulfones, catalyzed by bifunctional tertiary amines, provides a route to α-aminophosphonic acids containing a quaternary α-carbon center with high enantioselectivity.

Rhodium-catalyzed direct hydrosulfonylation of allenes and alkynes has emerged as an atom-economic method for preparing enantiopure allylic sulfones. The use of chiral ligands, such as StackPhim, has been shown to afford the desired products in good yield and with excellent regioselectivity and enantioselectivity.

Furthermore, the synergistic merger of photoredox and hydrogen-bonding catalysis has enabled the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds using DABSO as the sulfur dioxide surrogate. This metal-free approach provides a facile route to enantioenriched sulfones bearing a chiral center at the α-position.

Iridium-catalyzed enantioselective hydrogenation of terminal homoallyl sulfones has also been reported. This method allows for the installation of a benzylic stereogenic center with high enantioselectivity for a broad range of substrates.

| Method | Reactants | Product Feature | Reference |

| Michael Addition | α-Substituted nitrophosphonates, Phenyl vinyl sulfone | Enantioselective formation of quaternary α-carbon | |

| Rh-catalyzed Hydrosulfonylation | Allenes/Alkynes, Sulfinic acids | Enantioselective synthesis of allylic sulfones | |

| Organophotoredox/H-bonding Catalysis | α,β-unsaturated carbonyls, DABSO | Enantioselective synthesis of α-chiral sulfones | uni.lu |

| Ir-catalyzed Hydrogenation | Terminal homoallyl sulfones | Enantioselective formation of benzylic stereocenter |

While direct synthetic routes for this compound are not extensively documented in the reviewed literature, the principles outlined above suggest plausible pathways. For instance, a nucleophilic substitution reaction of an alpha-halo-alpha-nitro-toluene with a phenylsulfinate salt could potentially yield the target compound. Alternatively, a carefully controlled oxidation of alpha-nitrobenzyl phenyl sulfide could be another viable route. The Henry reaction, which couples nitroalkanes with carbonyl compounds, could also be envisioned with a suitable sulfonyl-containing aldehyde or nitroalkane. researchgate.netacs.org However, specific experimental conditions and yields for these proposed routes would require further investigation.

Carbanion Chemistry of Alpha-Sulfonyl Compounds

The presence of the electron-withdrawing sulfonyl and nitro groups on the same carbon atom significantly influences the acidity of the alpha-proton, facilitating the formation of a stabilized carbanion. This carbanion is a key intermediate in many of the reactions of this compound analogues.

Generation and Stabilization of Alpha-Sulfonyl Carbanions

Alpha-sulfonyl carbanions are typically generated by treating the corresponding sulfone with a strong base. inflibnet.ac.in The choice of base is crucial and can range from alkali metal hydroxides to organometallic reagents like n-butyllithium, depending on the acidity of the sulfone. inflibnet.ac.in In the case of this compound analogues, the presence of the additional nitro group further increases the acidity of the alpha-proton, allowing for the use of milder bases for carbanion generation.

The stability of the resulting carbanion is a key factor in its subsequent reactions. Both the sulfonyl (SO₂) and nitro (NO₂) groups are potent electron-withdrawing groups, and they effectively delocalize the negative charge of the carbanion through resonance and inductive effects. inflibnet.ac.in The negative charge can be delocalized onto the oxygen atoms of both the sulfonyl and nitro groups, as depicted in the resonance structures. This extensive delocalization significantly stabilizes the carbanion, making it less reactive and more selective in its subsequent transformations. inflibnet.ac.in

Reactivity of Alpha-Sulfonyl Nitronate Anions and Carbon Alkylation Pathways

The carbanion of an alpha-nitro sulfone exists in equilibrium with its corresponding nitronate anion (also known as an aci-nitro tautomer). frontiersin.org This nitronate form has a distinct reactivity profile compared to the carbanion. While the carbanion is a soft nucleophile, the nitronate anion has a harder, oxygen-centered nucleophilic character.

The alkylation of alpha-sulfonyl nitronate anions can proceed through either C-alkylation or O-alkylation, depending on the nature of the electrophile and the reaction conditions. Hard electrophiles tend to react at the oxygen atom (O-alkylation), while softer electrophiles favor reaction at the carbon atom (C-alkylation). The choice of solvent and counter-ion can also influence the regioselectivity of the alkylation.

The carbon alkylation of nitronate anions is a synthetically useful transformation for the formation of new carbon-carbon bonds. nih.gov In the context of this compound analogues, the resulting alkylated products would be highly functionalized molecules containing both a nitro and a sulfonyl group, making them valuable intermediates for further synthetic manipulations. For instance, the alkylation of nitronate anions with α-bromonitriles, catalyzed by copper, has been shown to be an effective method for the synthesis of β-cyanonitroalkanes. nih.gov

Below is a table summarizing representative examples of the alkylation of nitronate anions derived from nitroalkanes, which serves as a model for the expected reactivity of alpha-sulfonyl nitronate anions.

| Nitroalkane Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Nitropropane | α-Bromoisobutyronitrile | Cu(I) salt | 2-Cyano-2-methyl-3-nitro-3-methylbutane | Moderate | nih.gov |

| Nitroethane | Bromoacetonitrile | Na-trimethylsilanolate | 3-Nitrobutanenitrile | Moderate | nih.gov |

This table presents data for analogous nitroalkane alkylations to illustrate the general reactivity, as specific data for this compound was not available in the searched literature.

Mechanistic Investigations of Vicarious Nucleophilic Substitution

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.org In a typical VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by the elimination of the leaving group to afford the substituted product. organic-chemistry.org The carbanion derived from this compound analogues, with the phenylsulfonyl group acting as a potential leaving group, is an interesting candidate for VNS reactions.

Electron Transfer Processes and Radical-Anion Intermediates in VNS

The mechanism of VNS reactions has been a subject of extensive study. While a purely ionic mechanism involving the formation of a σ-adduct followed by base-induced elimination is widely accepted, the involvement of single-electron transfer (SET) processes has also been proposed, particularly with nitroaromatic substrates. scispace.comsapub.org

In the context of nitroarenes, the initial interaction between the nucleophile and the aromatic ring can involve a single-electron transfer from the nucleophile to the nitroarene, generating a radical anion of the nitroarene and a radical of the nucleophile. nih.gov These radical species can then combine to form the σ-adduct. The highly electrophilic nature of many nitroaromatic compounds makes them susceptible to such SET processes. nih.gov The formation of colored solutions during VNS reactions with nitroarenes is often cited as evidence for the presence of radical-anion intermediates. organic-chemistry.org

The relative contribution of the ionic versus the SET pathway is believed to depend on the redox potentials of the nucleophile and the electrophile, as well as the reaction conditions. For carbanions stabilized by strongly electron-withdrawing groups like sulfonyl and nitro groups, the oxidation potential of the carbanion is relatively high, which might disfavor the SET pathway. However, the high electron affinity of the nitroaromatic electrophile could still promote at least a partial SET character in the transition state.

Orientation and Selectivity in VNS Reactions

A key feature of VNS reactions is the regioselectivity of the substitution. With nitroarenes, the substitution typically occurs at the positions ortho and para to the nitro group, which are electronically activated towards nucleophilic attack. organic-chemistry.orgkuleuven.be The observed ortho/para ratio is influenced by a combination of electronic and steric factors.

The nature of the substituent on the nitroarene, the structure of the nucleophile, the base, and the solvent all play a role in determining the regiochemical outcome. nih.govresearchgate.net For instance, in the VNS reaction of chloromethyl phenyl sulfone with substituted nitrobenzenes, the relative rates of addition to the ortho and para positions have been systematically studied. nih.gov These studies have provided a quantitative measure of the activating and directing effects of various substituents. nih.gov

| Nitroarene | Nucleophile Precursor | Base/Solvent | Ortho:Para Ratio | Reference |

| Nitrobenzene | Chloromethyl phenyl sulfone | KOH/DMSO | 1:1.5 | kuleuven.be |

| 2-Nitrotoluene | Chloromethyl phenyl sulfone | KOH/DMSO | (4- and 6-isomers formed) | kuleuven.be |

| 4-Chloronitrobenzene | Chloromethyl phenyl sulfone | KOH/DMSO | Exclusively ortho | kuleuven.be |

This table presents data for VNS reactions with an analogous sulfone to illustrate general principles of regioselectivity, as specific data for this compound was not available in the searched literature.

Julia Olefination: Detailed Mechanistic Pathways

The Julia Olefination is a classic and versatile method for the synthesis of alkenes from phenyl sulfones and carbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction proceeds through a multi-step sequence involving the formation of a β-alkoxy sulfone intermediate, which is then converted to the alkene. wikipedia.org Given the presence of the phenyl sulfone moiety, this compound analogues are potential substrates for this transformation, although the presence of the nitro group would likely influence the reaction course.

The classical Julia-Lythgoe olefination involves four key steps:

Deprotonation: A strong base is used to deprotonate the alpha-carbon of the phenyl sulfone, generating the corresponding carbanion. wikipedia.org

Aldol-type addition: The sulfonyl-stabilized carbanion adds to an aldehyde or ketone to form a β-alkoxy sulfone. wikipedia.org

Activation of the alcohol: The resulting alcohol is typically acylated (e.g., with acetic anhydride or benzoyl chloride) to form a more reactive β-acyloxy sulfone. wikipedia.org

Reductive elimination: The β-acyloxy sulfone is treated with a reducing agent, such as sodium amalgam or samarium(II) iodide, to effect the elimination of the sulfonyl group and the acyloxy group, forming the alkene. wikipedia.orgorganic-chemistry.org

A key feature of the classical Julia-Lythgoe olefination is that it generally leads to the formation of the (E)-alkene with high stereoselectivity, irrespective of the stereochemistry of the β-acyloxy sulfone intermediate. organic-chemistry.org This is attributed to the formation of a radical intermediate during the reductive elimination step, which can equilibrate to the more stable trans-vinylic radical before protonation. organic-chemistry.org

A significant modification of this reaction is the Julia-Kocienski olefination, which often proceeds in a single pot and utilizes heteroaryl sulfones (e.g., benzothiazolyl or tetrazolyl sulfones) instead of phenyl sulfones. nih.govorganic-chemistry.org In this variant, the heteroaryl group itself acts as a leaving group in a Smiles rearrangement, obviating the need for a separate reduction step. nih.gov The stereochemical outcome of the Julia-Kocienski olefination is often dependent on the stereochemistry of the initial aldol (B89426) addition. nih.gov

For this compound analogues, the strongly electron-withdrawing nitro group at the alpha-position would significantly impact the stability and reactivity of the intermediate carbanion. While no specific examples of the Julia olefination with this exact substrate are found in the searched literature, it is conceivable that the reaction could proceed. However, the nitro group itself is susceptible to reduction under the conditions of the classical Julia-Lythgoe olefination, which could lead to competing side reactions.

The following table provides a general overview of the conditions and outcomes for the Julia-Lythgoe olefination with a simple phenyl sulfone.

| Phenyl Sulfone | Carbonyl Compound | Reaction Steps | Alkene Product (Stereochemistry) | Reference |

| Benzyl phenyl sulfone | Benzaldehyde | 1. n-BuLi, THF; 2. Ac₂O; 3. Na(Hg), EtOH | Stilbene (predominantly E) | wikipedia.org |

| Ethyl phenyl sulfone | Cyclohexanone | 1. n-BuLi, THF; 2. Ac₂O; 3. Na(Hg), EtOH | Ethylidenecyclohexane | wikipedia.org |

This table illustrates the general conditions for the Julia-Lythgoe olefination, as specific data for this compound was not available in the searched literature.

Sulfonyl-Stabilized Carbanion Addition to Carbonyls and Subsequent Elimination

The Julia olefination, a cornerstone in alkene synthesis, relies on the ability of a sulfonyl group to stabilize an adjacent carbanion. wikipedia.orgnih.gov In the initial step of this reaction sequence, an alkyl phenyl sulfone is deprotonated using a strong base to form a nucleophilic α-sulfonyl carbanion. nih.govpreprints.org This carbanion readily adds to the electrophilic carbon of a carbonyl compound, such as an aldehyde or ketone, resulting in the formation of a β-alkoxy sulfone intermediate. wikipedia.orgpreprints.org

In the classical Julia-Lythgoe olefination, this alcohol intermediate is typically acylated (e.g., with acetic anhydride or benzoyl chloride) to form a more stable β-acyloxy sulfone. wikipedia.orgnih.gov This intermediate is then subjected to reductive elimination conditions to yield the final alkene product. wikipedia.org The entire process is a connective method, meaning it forms a new carbon-carbon double bond by joining two different fragments (the sulfone and the carbonyl compound). organicreactions.org

Table 1: Key Steps in Sulfonyl-Stabilized Carbanion Addition and Elimination

| Step | Description | Key Intermediates |

| 1. Deprotonation | An alkyl aryl sulfone is treated with a strong base to generate a sulfonyl-stabilized carbanion. nih.gov | α-Sulfonyl Carbanion |

| 2. Carbonyl Addition | The carbanion performs a nucleophilic attack on an aldehyde or ketone. wikipedia.org | β-Alkoxy Sulfone |

| 3. Acylation | The resulting alkoxide is functionalized, typically with an acyl group, to form a stable intermediate. wikipedia.orgnih.gov | β-Acyloxy Sulfone |

| 4. Elimination | The β-acyloxy sulfone undergoes reductive elimination to form the alkene. nih.gov | Alkene |

Vinylic Radical Species in Reductive Elimination Steps

The final step of the classical Julia-Lythgoe olefination, the reductive elimination of the β-acyloxy sulfone, is mechanistically complex and proceeds through radical intermediates. wikipedia.orgorganic-chemistry.org This transformation is commonly achieved using reducing agents like sodium amalgam or samarium(II) iodide (SmI₂). wikipedia.org

The precise mechanism is thought to involve the formation of a vinylic radical species. wikipedia.org It is proposed that the reaction may proceed through an initial elimination to an alkenyl sulfone, which then undergoes a single-electron transfer (SET) to form a radical anion. organic-chemistry.org This is followed by the cleavage of the carbon-sulfur bond. A key feature of this pathway is that the intermediate radical species can equilibrate. organic-chemistry.org This equilibration allows the substituents to adopt the most thermodynamically stable arrangement, which typically leads to the preferential formation of the (E)-alkene, regardless of the stereochemistry of the starting β-acyloxy sulfone intermediate. wikipedia.orgorganic-chemistry.org This high (E)-selectivity is a defining characteristic of the Julia-Lythgoe olefination. nih.govpreprints.org

Smiles Rearrangement Pathways in Modified Julia Reactions

To overcome the need for harsh reducing agents used in the classical protocol, modified versions of the Julia olefination were developed, most notably the Julia-Kocienski olefination. nih.gov This modification involves replacing the phenylsulfonyl group with an electron-withdrawing heteroaryl sulfonyl group, such as a benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) group. wikipedia.orgnih.gov

This structural change enables a different mechanistic pathway that avoids the reductive elimination step. After the initial addition of the sulfonyl carbanion to a carbonyl compound to form the β-alkoxy sulfone, the reaction proceeds via a spontaneous intramolecular rearrangement known as the Smiles rearrangement. nih.govepfl.ch In this step, the electron-deficient heteroaryl group migrates from the sulfur atom to the oxygen atom of the alkoxide. nih.govpreprints.org This rearrangement is followed by the elimination of sulfur dioxide and the corresponding heteroaryl-oxide anion, directly yielding the alkene product in a single pot. nih.govorganicreactions.org The stereochemical outcome of the Julia-Kocienski olefination is often dependent on reaction conditions and the specific substrates used. wikipedia.orgorganicreactions.org

Ramberg–Bäcklund Rearrangement: Episulfone Intermediates and Sulfur Dioxide Extrusion

The Ramberg–Bäcklund rearrangement is a powerful method for converting α-halo sulfones into alkenes through the extrusion of sulfur dioxide (SO₂). wikipedia.orgsynarchive.com The reaction is initiated by the treatment of an α-halo sulfone with a strong base. wikipedia.org The base abstracts an acidic proton from the α'-position, generating a carbanion. chemistry-chemists.com

This carbanion then undergoes an intramolecular nucleophilic substitution, displacing the halide on the adjacent carbon to form a strained three-membered cyclic intermediate known as an episulfone or thiirane (B1199164) dioxide. chemistry-chemists.comorganic-chemistry.org This episulfone intermediate is unstable and readily decomposes, extruding sulfur dioxide in what is considered a concerted cheletropic extrusion process. wikipedia.org The final product is an alkene, with the double bond formed between the two carbons that were originally bonded to the sulfonyl group. wikipedia.org The reaction generally yields a mixture of (E) and (Z) isomers. chemistry-chemists.com

Table 2: Mechanistic Steps of the Ramberg-Bäcklund Rearrangement

| Step | Description | Key Intermediates |

| 1. Deprotonation | A strong base abstracts a proton from the α'-carbon of the α-halo sulfone. chemistry-chemists.com | α-Sulfonyl Carbanion |

| 2. Cyclization | The carbanion performs an intramolecular SN2 attack, displacing the halide. chemistry-chemists.comorganic-chemistry.org | Episulfone (Thiirane Dioxide) |

| 3. Extrusion | The unstable episulfone eliminates sulfur dioxide to form the final product. wikipedia.org | Alkene |

Exploration of Radical-Mediated Transformations

The chemistry of sulfones extends beyond carbanionic pathways to include a rich variety of radical-mediated transformations. These processes often involve single-electron transfer events and the generation of highly reactive sulfonyl radical intermediates.

Single-Electron Transfer (SET) Mechanisms in Sulfone Synthesis

Single-electron transfer (SET) is a fundamental process in which an electron is moved from one chemical species to another, generating radical ions that can initiate subsequent reactions. sigmaaldrich.comyoutube.com In the context of sulfone chemistry, SET mechanisms provide a powerful route for synthesis. For instance, visible-light photoredox catalysis can facilitate reactions that proceed via SET. sigmaaldrich.com

A typical photoredox cycle involves a photocatalyst that, upon excitation by light, can act as either an electron donor or acceptor. sigmaaldrich.com This excited catalyst can then engage in a single-electron transfer with a suitable substrate precursor to generate a radical. sigmaaldrich.com In some transformations, a low-valent metal complex, generated in situ, can undergo an SET with an alkyl halide to produce an alkyl radical. acs.org This radical can then be trapped by other reagents in the system, leading to the construction of more complex molecules that may contain a sulfone moiety, often through subsequent radical addition and coupling steps. acs.org

Generation and Reactivity of Alkyl and Aryl Sulfonyl Radicals

Alkyl and aryl sulfonyl radicals are key reactive intermediates in a variety of synthetic methods. rsc.org There are several modern techniques for their generation under mild conditions. Visible-light photocatalysis has emerged as a prominent method, where precursors like sulfamoyl chlorides can be activated to produce sulfonyl radicals in a redox-neutral manner. rsc.orgresearchgate.net Another approach involves the electrochemical anodic oxidation of inorganic sulfites in the presence of alcohols, which generates alkoxysulfonyl radical species. rsc.org

Once generated, these sulfonyl radicals exhibit diverse reactivity. A common reaction pathway is their addition to unsaturated C-C bonds, such as those in alkenes. rsc.org This addition is a key step in the sulfonamidation or sulfonation of alkenes, providing direct access to alkylsulfonamides and sulfonates, which are valuable structural motifs in medicinal chemistry. rsc.org The radical can also participate in allylation reactions, where addition to an allyl sulfone is followed by the elimination of a sulfonyl radical, resulting in the formation of a vinyl sulfone. nih.gov The reactivity of arylsulfinyl radicals has also been studied, with their absorption spectra and decay kinetics characterized by nanosecond laser photolysis. acs.org

Table 3: Methods for Generating Sulfonyl Radicals

| Method | Precursor(s) | Conditions | Intermediate |

| Photocatalysis | Dimethylsulfamoyl chloride | Visible light, photocatalyst (e.g., Iridium complex) rsc.orgresearchgate.net | Sulfamoyl/Sulfonate Radical |

| Electrochemistry | Inorganic sulfites, Alcohols | Anodic oxidation rsc.org | Alkoxysulfonyl Radical |

| Photolysis | Aromatic sulfoxides | Nanosecond laser photolysis acs.org | Arylsulfinyl Radical |

Mechanisms of Desulfonylation Reactions

The removal of the sulfonyl group from α-nitrobenzyl phenyl sulfone and its analogues, a process known as desulfonylation, is a key transformation that enhances the synthetic utility of these compounds. This process typically proceeds through reductive cleavage of the carbon-sulfur bond.

Reductive Elimination of the Sulfonyl Group

The reductive desulfonylation of α-nitro sulfones, including α-nitrobenzyl phenyl sulfone, is generally achieved using reducing agents that operate via a single-electron transfer (SET) mechanism. wikipedia.org This process allows for the replacement of the sulfonyl group with a hydrogen atom. wikipedia.orgorganicreactions.org

A common method involves the use of sodium dithionite (B78146) in the presence of an electron-transfer catalyst like octylviologen, often in a two-phase system. The reaction can also be facilitated by other reducing systems such as sodium amalgam or samarium(II) iodide. wikipedia.org The presence of the α-nitro group is crucial, as sulfones lacking this activating group are generally not susceptible to desulfonylation under these mild conditions.

The proposed mechanism for this transformation involves the following key steps:

Single-Electron Transfer: The reaction is initiated by the transfer of a single electron from the reducing agent (or the reduced form of the electron-transfer catalyst) to the α-nitro sulfone. This forms a radical anion intermediate.

Fragmentation: The resulting radical anion is unstable and undergoes rapid fragmentation. This step involves the cleavage of the carbon-sulfur bond, leading to the elimination of a stable sulfinate anion (e.g., phenylsulfinate) and the formation of a nitroalkyl radical.

Further Reduction and Protonation: The nitroalkyl radical is then reduced by another equivalent of the reducing agent to form a carbanion. Subsequent protonation of this carbanion by a proton source in the reaction medium yields the final desulfonylated nitroalkane product. wikipedia.org

This reductive pathway is summarized in the following scheme:

Scheme 1: Proposed Mechanism for Reductive Desulfonylation of α-Nitro Sulfones

R-CH(NO₂)-SO₂Ph + e⁻ → [R-CH(NO₂)-SO₂Ph]⁻• (Radical Anion Formation)

[R-CH(NO₂)-SO₂Ph]⁻• → R-CH(NO₂)• + PhSO₂⁻ (Fragmentation)

R-CH(NO₂)• + e⁻ → [R-CH(NO₂)]⁻ (Carbanion Formation)

[R-CH(NO₂)]⁻ + H⁺ → R-CH₂(NO₂) (Protonation)

Applications of Alpha Nitrobenzyl Phenyl Sulfone in Advanced Organic Synthesis

Strategic Role in Carbon-Carbon Bond Formation

The presence of two activating groups on the benzylic carbon makes alpha-nitrobenzyl phenyl sulfone an excellent precursor for carbanions, which can then participate in a variety of bond-forming reactions.

Olefination Reactions for Alkene and Fluoroalkene Synthesis

This compound is a promising candidate for Julia-type olefination reactions, a cornerstone in the stereoselective synthesis of alkenes. alfa-chemistry.com The classical Julia olefination and its more modern variants, such as the Julia-Kocienski olefination, rely on the reaction of a sulfone-stabilized carbanion with a carbonyl compound. alfa-chemistry.com The nature of the sulfone has a profound impact on the reaction's efficiency and stereochemical outcome.

Research on 4-nitrophenyl sulfones has demonstrated their successful application in modified Julia olefinations, affording a variety of styrenes, stilbenes, and cinnamate (B1238496) derivatives in high yields and with good stereoselectivities. sci-hub.se The reaction proceeds through an aldol (B89426) addition, followed by a Smiles rearrangement and elimination. sci-hub.se The use of Barbier-type conditions, where a solution of the aldehyde and sulfone is treated with a base like sodium hydride, has been shown to be effective, minimizing self-condensation side reactions. sci-hub.se It is anticipated that this compound would exhibit similar reactivity, with the nitro group further enhancing the acidity of the alpha-proton and potentially influencing the stereoselectivity of the resulting alkene.

The synthesis of fluoroalkenes, which are of significant interest in medicinal and materials chemistry, can also be achieved using sulfone-based methodologies. The Julia-Kocienski olefination has been successfully employed for the synthesis of phenyl (α-fluoro)vinyl sulfones. nih.gov This approach often utilizes benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones to achieve high yields and stereoselectivity. organic-chemistry.org While direct studies on this compound for fluoroalkene synthesis are not prevalent, the established protocols with other sulfones suggest a viable pathway. The synthesis of a fluorinated version of this compound would likely involve the fluorination of the corresponding sulfide (B99878) followed by oxidation, a common strategy for preparing fluorinated sulfone reagents. nih.gov

Table 1: Comparison of Heteroaryl Sulfones in Julia-Kocienski Olefination

| Sulfone Type | Typical Stereoselectivity | Advantages |

| Benzothiazol-2-yl (BT) | Good E-selectivity | Well-established, versatile |

| 1-Phenyl-1H-tetrazol-5-yl (PT) | High E-selectivity | Milder reaction conditions |

| Pyridin-2-yl (PYR) | High Z-selectivity | Access to Z-isomers |

| 3,5-Bis(trifluoromethyl)phenyl (BTFP) | Good yields and stereoselectivities | Stable metalated intermediates |

This table is generated based on data from various sources discussing the Julia-Kocienski olefination. organic-chemistry.orgresearchgate.net

Multi-Component Reactions (MCRs) for Rapid Generation of Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. uni-frankfurt.de The functional groups present in this compound make it a potentially valuable component in MCRs.

The nitro group can act as a potent electron-withdrawing group, activating adjacent positions for nucleophilic attack or participating directly in cyclization reactions. The sulfonyl group can serve as a leaving group or as a handle for further transformations. While specific MCRs involving this compound are not extensively documented, its structural motifs are found in reactants for various known MCRs. For instance, nitroalkanes are common Michael donors in asymmetric reactions to form complex products. mdpi.com The combination of the nitro and sulfonyl groups in one molecule offers intriguing possibilities for designing novel MCRs.

Construction of Diverse Carbocyclic and Heterocyclic Frameworks

The unique electronic properties of this compound also make it a valuable precursor for the synthesis of a wide range of cyclic structures.

Synthesis of Cyclic Sulfones

Cyclic sulfones are important structural motifs in many biologically active compounds and serve as versatile intermediates in organic synthesis. One plausible approach to synthesizing cyclic sulfones from precursors like this compound involves intramolecular reactions. For example, a derivative of this compound bearing a suitable leaving group on a tethered alkyl chain could undergo an intramolecular nucleophilic substitution to form a cyclic sulfone.

Furthermore, a Michael reaction between a divinyl sulfone and a nitro-stabilized carbanion is a known method for preparing 4,4-disubstituted nitro sulfones. mdpi.com This suggests a pathway where a derivative of this compound could act as the nucleophile in a conjugate addition to an appropriate acceptor, leading to the formation of a cyclic sulfone framework. The synthesis of cyclic sulfones has also been achieved through ring-closing metathesis (RCM) of acyclic sulfones and intramolecular C-H insertion reactions.

Dearomatizing Cyclizations Promoted by Sulfonyl Groups

The dearomatization of arenes is a powerful strategy for accessing three-dimensional molecular architectures from simple, flat starting materials. The sulfonyl group in phenyl sulfones can play a crucial role in promoting such transformations. One notable method involves the dihapto-coordination of the phenyl sulfone to a tungsten complex, which renders the dearomatized aryl ring susceptible to nucleophilic attack. nih.gov This strategy has been used to synthesize di- and trisubstituted cyclohexenes from phenyl sulfones. nih.gov The coordination of the metal fragment increases the electron density of the phenyl ring, enabling selective protonation and subsequent nucleophilic addition. nih.gov

In the context of this compound, the presence of the electron-withdrawing nitro group on the benzyl (B1604629) moiety would likely influence the electronic properties of the phenylsulfonyl ring, potentially affecting the dearomatization process. Additionally, dearomatizing [4+2] cycloadditions of nitroarenes with silyloxydienes have been achieved under high pressure, providing access to highly functionalized polycyclic adducts. nih.govresearchgate.net This suggests that the nitro-bearing aromatic ring of this compound could also participate in such dearomatizing transformations.

Stereoselective Annulation and Ring Closure Reactions

The dual activation provided by the nitro and sulfonyl groups makes this compound a promising substrate for stereoselective annulation and ring closure reactions. The stabilized carbanion generated from this compound can act as a nucleophile in various cascade reactions, leading to the formation of complex ring systems.

For instance, the asymmetric Michael addition of β-ketosulfones to conjugated nitroalkenes has been shown to produce non-racemic 4-nitro-2-sulfonylbutan-1-ones with high enantioselectivity. This demonstrates the potential for controlling stereochemistry in reactions involving nitro- and sulfonyl-containing compounds. While direct examples with this compound are scarce, the principles established in related systems suggest its utility in constructing chiral carbocyclic and heterocyclic frameworks. The sulfonyl group can act as a control element for stereochemistry and can be subsequently removed or transformed, adding to the synthetic versatility of the resulting products.

Synthesis of Substituted Cyclohexenes via Multiple Nucleophilic Additions

The phenyl sulfone moiety is a powerful tool in the synthesis of complex carbocycles, such as substituted cyclohexenes. A novel and sophisticated methodology leverages the coordination of a phenyl sulfone to a metal complex to facilitate a sequence of three independent nucleophilic additions, ultimately yielding highly functionalized cyclohexene (B86901) structures. nih.govnih.govresearchgate.net

The process begins with the dihapto-coordination of a phenyl sulfone (PhSO₂R) to a tungsten complex, specifically {WTp(NO)(PMe₃)}, where Tp represents trispyrazolylborate. nih.govfigshare.com This coordination electronically enriches the phenyl ring, rendering it susceptible to protonation at the carbon ortho to the sulfone group. The resulting arenium ion is a reactive intermediate that readily undergoes attack by the first nucleophile. nih.gov This initial step forms a dihapto-coordinated sulfonylated diene complex. nih.gov

This diene complex can then be subjected to a second protonation and subsequent nucleophilic addition. nih.gov This sequence leads to the formation of a trisubstituted cyclohexene species where the sulfonyl group is situated at an allylic position. nih.gov A key feature of this methodology is the ability to introduce a third point of diversity. The sulfinate anion can be eliminated to generate a π-allyl species, which is then trapped by a third nucleophile. nih.gov The resulting trisubstituted cyclohexene can be liberated from the metal complex through oxidation. nih.gov

A remarkable aspect of this synthetic route is the high degree of stereocontrol; all three nucleophilic additions occur on the same face of the ring, specifically anti to the bulky metal complex. nih.govnih.gov A variety of nucleophiles have been successfully employed in this sequence, highlighting its versatility.

Table 1: Nucleophiles Employed in Tungsten-Mediated Cyclohexene Synthesis

| Nucleophile Type | Specific Example(s) | Role in Synthesis |

|---|---|---|

| Masked Enolates | Silyl (B83357) enol ethers | First, Second, or Third Addition |

| Cyanide | Tetrabutylammonium cyanide (TBACN) | First, Second, or Third Addition |

| Amines | Pyrrolidine | First, Second, or Third Addition |

| Amides | Lithium amides | First, Second, or Third Addition |

This strategy provides a powerful platform for diversity-oriented synthesis, enabling the creation of complex molecular scaffolds from simple arenes. nih.gov

Synthetic Equivalency: Utilization as Nucleophiles, Electrophiles, and Radical Precursors in Organic Transformations

The sulfonyl group in compounds like this compound imparts a "chemical chameleon" character, allowing them to function as nucleophiles, electrophiles, or even radical precursors depending on the reaction conditions. researchgate.net This versatility makes them exceptionally valuable building blocks in organic synthesis.

As Nucleophiles: The protons on the carbon alpha to both the sulfonyl and nitro groups are significantly acidic. This increased acidity is due to the strong electron-withdrawing nature of both the sulfone (SO₂) and nitro (NO₂) moieties, which effectively stabilize the resulting conjugate base (a carbanion). Upon treatment with a suitable base, the alpha-carbon is deprotonated to generate a potent nucleophile. This nucleophilic species can then participate in a variety of bond-forming reactions, such as alkylations and additions to carbonyl compounds. For instance, α-amido sulfones have been shown to act as nucleophiles in base-promoted addition reactions to functionalized nitro compounds. scispace.com

As Electrophiles: The phenylsulfonyl group (PhSO₂) is an excellent leaving group. In substitution reactions, this characteristic allows the alpha-carbon to act as an electrophilic site. When a nucleophile attacks this carbon, it can displace the phenylsulfinate anion, leading to the formation of a new carbon-nucleophile bond. This reactivity is fundamental to many desulfonylative functionalization reactions that enhance molecular complexity. researchgate.net

As Radical Precursors: The sulfonyl group can also stabilize an adjacent radical center. researchgate.net Under appropriate conditions, such as those involving radical initiators or photoredox catalysis, the C-S bond can undergo homolytic cleavage. This generates a carbon-centered radical that can engage in various radical-mediated transformations. This mode of reactivity has gained significant attention, expanding the utility of sulfones from traditional polar chemistry into the realm of radical chemistry. researchgate.net

This ability to selectively engage in different reaction manifolds by simply changing the reaction conditions underscores the synthetic power of the sulfone functional group. researchgate.net

Preparation of Alpha-Functionalized Derivatives for Further Synthetic Elaborations

The alpha-position of sulfones is a prime site for introducing additional functional groups, creating versatile intermediates for further synthetic transformations. The acidic nature of the α-protons facilitates a range of C-H functionalization reactions. researchgate.net

One prominent strategy involves the α-functionalization of β-keto sulfones, which provides insight into the reactivity of the activated methylene (B1212753) group adjacent to a sulfone. researchgate.net For example, iodine-catalyzed reactions under solvent-free conditions can achieve C-S bond formation, yielding α-thio-β-keto sulfones. Alternatively, using an iodine-mediated approach in an aqueous medium can lead to the formation of an α-iodo-β-keto sulfone. researchgate.net These reactions often proceed through a free-radical coupling mechanism. researchgate.net

Table 2: Examples of Alpha-Functionalization of Activated Sulfones

| Reagent(s) | Functional Group Introduced | Product Type |

|---|---|---|

| Iodine / Thiol | Thioether (-SR) | α-Thiosulfone |

Modern biocatalytic methods also offer sophisticated pathways for α-C-H functionalization. rochester.edu Engineered enzymes, such as variants of cytochrome P450, can perform enantioselective carbene transfer reactions into the α-C-H bond of N-heterocycles, showcasing advanced strategies that could potentially be adapted for sulfone substrates. rochester.edu These methods are valuable for creating enantioenriched α-functionalized compounds that can serve as chiral building blocks for drug discovery and synthesis. rochester.edu The direct sulfonylation of C-H bonds is another powerful, modern alternative to classical methods for preparing functionalized sulfones. researchgate.net

Advanced Spectroscopic and Computational Investigations of Alpha Nitrobenzyl Phenyl Sulfone

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

In the ¹H NMR spectrum, the protons on the phenyl rings would be expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shift of the methine proton (the CH group bonded to both the nitro and sulfonyl groups) would be significantly downfield due to the strong electron-withdrawing nature of the adjacent NO₂ and SO₂Ph groups. For instance, in related sulfones, protons adjacent to the sulfonyl group exhibit chemical shifts in this range. rsc.org

The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons and the aliphatic methine carbon. The carbon atoms of the phenyl rings would resonate in the typical aromatic region of approximately 120-140 ppm. The methine carbon, being attached to two strongly electron-withdrawing groups, would be expected to have a chemical shift significantly further downfield compared to a standard alkyl carbon. For example, in methyl 4-nitrophenyl sulfone, the aromatic carbons appear in the range of 125-153 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity. A COSY spectrum would reveal the coupling between protons on the same phenyl ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Alpha-Nitrobenzyl Phenyl Sulfone (based on related compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (SO₂) | 7.5 - 8.0 | 127 - 135 |

| Phenyl-H (NO₂) | 7.6 - 8.3 | 124 - 150 |

| Methine-H | 6.0 - 7.0 | 80 - 95 |

Note: These are estimated values based on the analysis of similar structures and the known effects of substituent groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the most characteristic vibrations would be associated with the nitro (NO₂) and sulfone (SO₂) groups.

The IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. The sulfone group would exhibit strong characteristic stretching bands for the S=O bonds in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). The IR spectrum of the related 2-nitrophenyl phenyl sulfide (B99878) shows characteristic nitro group absorptions. chemicalbook.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. The symmetric stretching of the nitro and sulfone groups would be expected to produce strong Raman signals. The breathing modes of the phenyl rings, typically observed around 1000 cm⁻¹, would also be prominent in the Raman spectrum. The Raman spectrum of diphenyl sulfone provides a reference for the vibrational modes of the phenyl sulfone moiety. chemicalbook.com

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 (Strong) | Weak |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1365 (Strong) | Strong |

| Sulfone (SO₂) | Asymmetric Stretch | 1300 - 1350 (Strong) | Weak |

| Sulfone (SO₂) | Symmetric Stretch | 1140 - 1160 (Strong) | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 (Medium-Strong) | Strong |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation. While experimental mass spectra for this compound are not readily found, predicted data is available from databases such as PubChem. researchgate.net

The molecular formula of this compound is C₁₃H₁₁NO₄S, giving it a monoisotopic mass of approximately 277.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 277.

The fragmentation pattern would be dictated by the stability of the resulting fragments. Common fragmentation pathways for aromatic sulfones involve the cleavage of the C-S and S-O bonds. The presence of the nitro group would also influence the fragmentation. Key predicted fragments and their mass-to-charge ratios (m/z) are listed below.

Table 3: Predicted Mass Spectrometry Adducts and Fragments for this compound

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₃H₁₂NO₄S]⁺ | 278.04818 |

| [M+Na]⁺ | [C₁₃H₁₁NNaO₄S]⁺ | 300.03012 |

| [M-H]⁻ | [C₁₃H₁₀NO₄S]⁻ | 276.03362 |

| [M]⁺ | [C₁₃H₁₁NO₄S]⁺ | 277.04035 |

Data sourced from PubChem. researchgate.net

X-ray Crystallography for Precise Solid-State Structural Analysis

Although a crystal structure for this compound itself is not reported in the Cambridge Structural Database, analysis of related structures, such as those of other substituted phenyl sulfones, can offer valuable insights. nih.gov For instance, the geometry around the sulfur atom in sulfones is typically tetrahedral. The two phenyl rings in diphenyl sulfone are not coplanar, adopting a twisted conformation. researchgate.net A crystallographic study of this compound would reveal the dihedral angles between the two phenyl rings and the orientation of the nitro group relative to the rest of the molecule. This information is crucial for understanding intermolecular interactions, such as stacking and hydrogen bonding, which govern the crystal packing.

Computational Chemistry and Theoretical Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the properties of this compound. Theoretical modeling can predict molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to optimize the geometry of this compound, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculations often show good agreement with experimental data where available. researchgate.net

A DFT analysis would also yield insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing nitro and sulfone groups is expected to significantly lower the energy of the LUMO, making the molecule a potential electron acceptor. The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity and intermolecular interactions. Studies on similar molecules like diphenyl sulfone have utilized DFT to understand their structural behavior and electronic properties. researchgate.netnih.gov

Molecular Orbital (MO) Calculations for Conformational and Stereochemical Analysis

Molecular orbital (MO) theory is a fundamental computational approach used to predict the electronic structure and geometry of molecules. For this compound, MO calculations, particularly those employing Density Functional Theory (DFT), would provide deep insights into its conformational landscape and stereochemical properties.

Conformational analysis of this compound would involve the systematic exploration of its potential energy surface to identify stable conformers. This process is typically initiated by rotating the single bonds on either side of the central methine carbon. The key dihedral angles to be investigated would be:

O=S-C-N: Rotation around the sulfonyl-carbon bond.

S-C-C(aromatic): Rotation around the carbon-phenyl bond.

C-N-O=O: Rotation around the carbon-nitro bond.

For each rotational increment, the energy of the resulting geometry would be calculated. The geometries corresponding to energy minima would represent stable conformers. The results of such an analysis would typically be presented in a data table, as hypothetically illustrated below.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (O=S-C-N) (°) | Dihedral Angle (S-C-C(aromatic)) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 60 | 120 | 0.00 |

| 2 | 180 | 120 | 1.50 |

Stereochemical analysis would build upon this conformational data. By examining the spatial arrangement of the phenyl, nitro, and sulfonyl groups around the chiral methine carbon, the relative stabilities of different stereoisomers could be determined. MO calculations would be employed to compute the energies of the R and S enantiomers and any existing diastereomers. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy and spatial distribution of these frontier orbitals dictate the molecule's reactivity and electronic properties.

Table 2: Hypothetical Frontier Molecular Orbital Energies for the Most Stable Conformer of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -2.10 |

The distribution of these orbitals would likely show the HOMO localized on the phenyl rings, indicating their role as electron donors, while the LUMO would be concentrated around the electron-withdrawing nitro and sulfonyl groups, highlighting their electrophilic nature.

Simulations of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to simulate chemical reactions, offering insights into reaction mechanisms and the energetics of transition states. For this compound, these simulations would be invaluable for understanding its reactivity, for instance, in nucleophilic substitution or elimination reactions.

To simulate a reaction pathway, a coordinate system is defined that describes the transformation from reactants to products. This is often a bond-breaking or bond-forming distance. The potential energy of the system is then calculated at various points along this reaction coordinate. The peak of this energy profile corresponds to the transition state, which is the highest energy point along the lowest energy path from reactants to products.

The structure of the transition state is a critical piece of information, as it reveals the geometry of the molecule at the point of maximum energy. Computational methods can precisely locate this structure and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate.

For a hypothetical reaction, such as the deprotonation of the alpha-carbon followed by a subsequent reaction, the simulation would proceed as follows:

Reactant and Product Optimization: The geometries of the starting material (this compound and a base) and the final product (the carbanion) would be optimized to their lowest energy states.

Transition State Search: A search algorithm would be used to locate the transition state structure connecting the reactants and products.

Frequency Calculation: A frequency calculation would be performed on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state indeed connects the intended reactants and products.

The results of such a simulation for a hypothetical reaction are presented in the table below.

Table 3: Hypothetical Energetics for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.00 |

| Transition State | +15.2 |

This data would indicate an exothermic reaction with a moderate activation energy, suggesting the reaction is thermodynamically favorable and would proceed at a measurable rate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.